Trifloxystrobin

Catalog No.
S545845
CAS No.
141517-21-7
M.F
C20H19F3N2O4
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifloxystrobin

CAS Number

141517-21-7

Product Name

Trifloxystrobin

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+

InChI Key

ONCZDRURRATYFI-TVJDWZFNSA-N

SMILES

Array

solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

Synonyms

(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester, benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)-, CGA-279202, trifloxy-strobin, trifloxystrobin

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F

The exact mass of the compound Trifloxystrobin is 408.1297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.610 mg/l at 25 °cin acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/l, 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of oxime O-ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Trifloxystrobin is a synthetic strobilurin-class quinone outside inhibitor (QoI) characterized by its high lipophilicity, low aqueous solubility (approx. 0.61 mg/L), and unique mesostemic redistribution properties[1]. Unlike fully systemic strobilurins, it strongly binds to cuticular waxes, making it a critical active ingredient and analytical reference standard for weather-resistant agricultural formulations and environmental fate modeling [1]. Its procurement is primarily driven by its specific vapor-phase activity, distinct ecotoxicological profile, and utility in differentiating fungal resistance pathways in standardized laboratory assays [1].

Substituting trifloxystrobin with other common strobilurins like azoxystrobin or pyraclostrobin compromises both formulation performance and analytical assay integrity. Azoxystrobin is highly xylem-mobile (systemic), leading to rapid vascular dilution and higher susceptibility to wash-off in field applications [1]. In contrast, trifloxystrobin's higher lipophilicity dictates a mesostemic behavior—anchoring to the leaf surface and redistributing locally via vapor [1]. Furthermore, in environmental and resistance testing, trifloxystrobin exhibits fundamentally different soil toxicity baselines against non-target organisms and distinct EC50 shift profiles against QoI-resistant fungal isolates, invalidating cross-class substitution in standardized laboratory protocols [2].

Differentiated Soil Ecotoxicity for Standardized Environmental Assays

In standardized enchytraeid reproduction tests (ERT) using the non-target soil oligochaete Enchytraeus crypticus, trifloxystrobin demonstrates a significantly different toxicity profile compared to other strobilurins[1]. The LC50 for trifloxystrobin is 2.34 mg/kg, whereas pyraclostrobin exhibits an LC50 of 4.26 mg/kg, and azoxystrobin shows minimal toxicity with an LC50 ≥150 mg/kg [1].

Evidence DimensionSurvival LC50 in Enchytraeus crypticus
Target Compound Data2.34 mg/kg
Comparator Or BaselineAzoxystrobin (≥150 mg/kg) and Pyraclostrobin (4.26 mg/kg)
Quantified DifferenceOver 60-fold higher toxicity than azoxystrobin; nearly 2-fold higher than pyraclostrobin
ConditionsStandard enchytraeid reproduction test (ERT) in artificial soil

Environmental testing laboratories must procure trifloxystrobin specifically to establish accurate high-toxicity baselines and positive controls in soil oligochaete assays, where azoxystrobin is ineffective.

Distinct EC50 Shift Profiles in QoI-Resistant Isolate Screening

Trifloxystrobin is critical for differentiating resistance mechanisms in fungal populations. In in vitro spore germination assays of reduced-sensitive Alternaria solani isolates, azoxystrobin exhibits an approximate 13-fold increase in mean EC50 compared to baseline sensitive isolates [1]. In contrast, the shift in sensitivity to trifloxystrobin for the same reduced-sensitive isolates is only twofold and statistically non-significant, indicating a distinct interaction profile with mutated cytochrome bc1 complexes [1].

Evidence DimensionShift in mean EC50 for reduced-sensitive A. solani isolates
Target Compound Data2-fold shift (non-significant)
Comparator Or BaselineAzoxystrobin (13-fold shift)
Quantified Difference11-fold difference in resistance sensitivity shift
ConditionsIn vitro spore germination assay on sensitive vs. reduced-sensitive Alternaria solani

Agrochemical research facilities require trifloxystrobin as a distinct reference standard to accurately map cross-resistance patterns and identify specific target-site mutations that do not confer blanket QoI resistance.

Mesostemic Vapor-Phase Redistribution for Surface Formulations

Trifloxystrobin's physical properties dictate its unique mesostemic behavior, making it non-interchangeable with systemic analogs. With a vapor pressure of 2.55 × 10^-7 mmHg at 25°C and high lipophilicity, trifloxystrobin binds strongly to cuticular waxes and redistributes locally via the vapor phase [1]. Azoxystrobin, conversely, is xylem-mobile and moves systemically throughout the plant vascular system [2]. This fundamental difference in mobility requires trifloxystrobin for formulations intended to create a weather-protected surface reservoir rather than systemic dilution [2].

Evidence DimensionPlant tissue mobility and redistribution mechanism
Target Compound DataMesostemic (cuticular binding + vapor phase redistribution)
Comparator Or BaselineAzoxystrobin (Systemic / xylem-mobile)
Quantified DifferenceQualitative shift from vascular transport to localized surface retention
ConditionsFoliar application in crop protection formulations

Formulators must select trifloxystrobin when designing rainfast, localized surface-protectant products where systemic vascular dilution would reduce the effective duration of the coating.

Analytical Reference Standards for Soil Ecotoxicology

Due to its specific LC50 profile (2.34 mg/kg) in Enchytraeus crypticus, trifloxystrobin is procured by environmental regulatory labs as a critical reference standard for evaluating the impact of agrochemicals on non-target soil oligochaetes [1].

Baseline Calibration for Fungal Cross-Resistance Assays

Plant pathology laboratories utilize trifloxystrobin in in vitro EC50 screening panels to differentiate QoI resistance mechanisms. Its minimal sensitivity shift against certain azoxystrobin-resistant isolates makes it essential for mapping complex III mutations [2].

Development of High-Rainfastness Mesostemic Formulations

Agrochemical formulators select trifloxystrobin over azoxystrobin when engineering foliar sprays that require high rainfastness. Its high lipophilicity and vapor-phase redistribution allow it to form a weather-resistant reservoir in the plant cuticle, ideal for prolonged surface protection [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White odorless solid; [Merck Index]

Color/Form

White powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Exact Mass

408.12969158 Da

Monoisotopic Mass

408.12969158 Da

Boiling Point

approximately 312 °C

Flash Point

>70.00 °C (>158.00 °F)

Heavy Atom Count

29

Density

1.36 g/mL at 21 °C

LogP

4.5 (LogP)
log Kow = 4.5 at 25 °C

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride.
Decompn starting at 285 °C.

Appearance

Solid powder

Melting Point

72.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F625Z36B2D

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Trifloxystrobin is a white powder. It has low solubility in water. USE: Trifloxystrobin is used as an agricultural fungicide in seed treatment/protection. EXPOSURE: Workers that use trifloxystrobin may breathe in mists or have direct skin contact. The general population may be exposed by consumption of contaminated food. Trifloxystrobin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly to moderately through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No data on the potential for trifloxystrobin to cause toxic effects in humans were available. Trifloxystrobin is a mild skin irritant and a mild-to-severe eye irritant. Allergic skin reactions have occurred in laboratory animals following repeated skin exposure. Weight loss and liver, kidney, and pancreatic toxicity were observed in laboratory animals following repeated oral or skin exposure to very high levels of trifloxystrobin. No toxic effects were observed at lower exposure levels. Tumors did not develop in laboratory animals following life-time exposure. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed before and/or during pregnancy. Altered bone development was observed at very high doses that were toxic to parental animals. The potential for trifloxystrobin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. Trifloxystrobin has been classified as a not likely human carcinogen by the U.S. EPA Office of Prevention, Pesticides, and Toxic Substances. (SRC)

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ...
Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/

Vapor Pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

141517-21-7

Absorption Distribution and Excretion

Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-(14)C] (spec. act. range: 54.3 to 63.5 uCi/mg, radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C] /trifloxystrobin/ (CGA- 279202) (spec. act.: 59.2 uCi/mg, radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-(14)C]-/trifloxystrobin/ (CGA 279202). In Groups B1 and D1, urine and feces samples were collected up to 7 days from 5 animals/sex dosed with 0.5 or 100 mg/kg of the test material, respectively. For Group C1, 5 animals/sex were pretreated for 14 days with 0.5 mg/kg of unlabelled /trifloxystrobin/ (CGA 279202) (purity: 99.7%), followed by 0.5 mg/kg of the labelled test material. Urine and feces samples were likewise collected from these animals for up to 7 days. In Group D2, 5 animals/sex were dosed with 100 mg/kg of [Trifluormethyl-Phenyl-(U)-(14)C] /trifloxystrobin/ (CGA-279202) and urine and feces samples were collected up to 7 days. Twelve animals/sex were dosed with either 0.5 or 100 mg/kg of the test material in Groups F1 and 5 and Groups F2 and 6, respectively. Tissue residues were determined at 4 time points based upon pharmacokinetic determinations derived from the previous groups. The bile ducts of animals in Group G were cannulated. In Groups G1 and 3, 6 males and 5 females were treated with 0.5 mg/kg of the test material. Six males and 4 females were dosed with 100 mg/kg of the test material in Groups G2 and 4, respectively. At the low dose level, 56 to 65% of the dose was absorbed with 41 to 47% of the dose recovered from the bile. In the high dose group, 25 to 45% of the dose was absorbed with 19 to 35% of the dose recovered from the bile. In the low dose treatment, 18 to 19% and 79% of the dose was excreted in the urine and feces, respectively, of the males. For the females, 35 to 42% was excreted in the urine and 56 to 63% in the feces. Pretreatment with unlabelled test material did not alter the pattern of excretion. In the high dose groups, the males excreted 10 to 12% and 82 to 84% in the urine and feces, respectively. The females excreted 27% in the urine and 64 to 66% in the feces. Very minimal levels of radiolabel were recovered from the expired air of the animals in Group D2. The half lives for the depletion of radiolabel from the tissues ranged from 13 to 42 hours except for the spleen and blood of the high dose females (68 and 82 hours, respectively). The times to maximal concentration of the test material in the blood were either 12 to 24 hours after dosing. The times to maximal concentration ranged from 23 to 67 hours after dosing. Residual retention of the radiolabel in the carcass after 7 days was very minimal with 0.3 to 0.5% of the dose administered recovered.
Trifloxystrobin was moderately absorbed from the gastrointestinal tract and rapidly distributed. In the low-dose group, approximately 56% and 65% administered dose (AD) was absorbed in males and females respectively (based on the total recovery from urine, feces, bile and tissues), with 41 and 47% being in bile of males and females, respectively. In the high-dose, group, the degree of absorption was 41 and 27%, while the bile content was 35% and 19%, respectively for males and females. The blood kinetics revealed a moderate absorption rate in both sexes with two peaks (after 0.5 and 12 hours at the low dose and 12 and 24 hours at the high dose). The highest residues were found in blood, kidneys, spleen and liver and were comparable between sexes. Excretion of the radioactivity was rapid. Approximately 85-96% of the dose was excreted within 48 hours. The route of elimination was influenced by the sex of the animals, females eliminated twice the amount with the urine than males, accounting for 27-42% and 12-19% of the dose, respectively. The amounts excreted via feces were 79-82% and 56-64% of the dose in males and females, respectively. In both sexes biliary excretion was the major route of elimination. The involvement of an enterohepatic shunt mechanism in the elimination process is indicated.

Metabolism Metabolites

In rats, the absorbed compound was rapidly cleared with extensive metabolism, particularly through hydrolysis of the ester group. Other significant metabolic routes were O-demethylation of the methoxyimino group and oxidation of the methyl side chain to the corresponding alcohol and carboxylic acid.
Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-14C] (radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA- 279202) (radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA 279202). ...Thirty five metabolites were isolated and identified from the urine, feces and bile samples. Major metabolic pathways included 1) hydrolysis of the methyl ester to the corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. This last reaction was a more prominent metabolic pathway in the female rats with the resultant isolation of major sex-specific urinary metabolites. Cleavage of the glyoxyl-phenyl and trifluoromethyl-phenyl moieties accounted for 10% of the dose. For the trifluoromethyl phenyl fragment, oxidation of the hydroxyimino group led to the formation of a nitro compound and oxidation of the methyl group resulted in the formation of the carboxylic acid. In addition, hydrolysis of the imino group formed an intermediate ketone with succeeding reactions ultimately leading to trifluoromethyl benzoic acid. For the glyoxyl-phenyl moiety, oxidation resulted in the formation of a benzoic acid. O-demethylation of the methoxyimino group resulted in the hydroxyimino compound. Hydrolysis of the imino group yielded the a-keto acid followed by decarboxylation to the phthalic acid. Conjugates with glucuronide or sulfate were isolated from the bile. Four to 7% and 31 to 47% of the low and high doses, respectively, were eliminated in feces as the unmetabolized test material. The absorbed dose was predominantly isolated in the bile. Further processing returned the test material and/or metabolites to the intestinal tract and elimination in the feces or reuptake via the enterohepatic pathway.
Major metabolic pathways of trifloxystrobin included 1) hydrolysis of the methyl ester to he corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. Metabolites are excreted in the feces.

Associated Chemicals

(E,E)-alpha-(Methoxyimino)-2-[([1-(3-(trifluoromethyl)phenyl]ethylidene]amino)oxymethyl]benzeneacetic acid; 252913-85-2

Wikipedia

Trifloxystrobin

Biological Half Life

The tissue half-lives /in rats/ ranged from 13 to 42 hours.

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: J.M. Clough et al., European Patent Office patent 472300; eidem, United States of America patent 5238956 (1992, 1993 both to ICI).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Trifloxystrobin as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

The Quinone outside Inhibitors (QoI) are one of the most important and recent fungicide groups used in viticulture and also allowed by Integrated Pest Management. Azoxystrobin, kresoxim-methyl and trifloxystrobin are the main active ingredients for treating downy and powdery mildews that can be present in grapes and wines. In this paper, a method is reported for the analysis of these three QoI-fungicides in grapes and wine. After liquid-liquid extraction and a clean-up on commercial silica cartridges, analysis was by isocratic HPLC with diode array detection (DAD) with a run time of 13 min. Confirmation was by solid-phase micro-extraction (SPME), followed by GC/MS determination. The main validation parameters for the three compounds in grapes and wine were a limit of detection up to 0.073 mg/kg, a precision not exceeding 10.0% and an average recovery of 93% +/- 38.
Analytical methods for the determination of trifloxystrobin and four of its metabolites were developed in a leaching study conducted in Hawaii. To duplicate plots at each of five locations representing various agricultural areas in Hawaii, trifloxystrobin was applied at label rates and allowed to leach under normal rain and irrigation conditions. Soil samples were collected at weekly to monthly intervals and the residual concentrations of trifloxystrobin and metabolites measured. A quantitative analytical method for their determination in various soil samples was developed using accelerated solvent extraction (ASE), coupled with liquid chromatography-tandem mass spectrometry. Extraction solvent with various ratios of methanol to water, addition of EDTANa2 to the extract solvent, and ASE cell temperature were adjusted to improve recovery. Deuterated (E, E)-trifloxystrobin was chosen as the internal standard of the analytical method. The limit of quantitation was 2.5 ppb in the soil for trifloxystrobin and its metabolites. Laboratory aerobic degradation studies with the soils from the five sites were also conducted to measure the same compounds.
An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
The present study describes a new solvent-free method for the sensitive determination of seven strobilurin fungicides (azoxystrobin, metominostrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, dimoxystrobin and pyraclostrobin) in baby food samples. Direct immersion solid-phase microextraction (DI-SPME) coupled to gas chromatography with mass spectrometry in the selected ion monitoring mode, GC-MS (SIM), is used. All analyses were performed with 2 g of sample mass, 14 mL of sample extract volume and sample extract buffered at pH 5. Optimal extraction conditions were 60 degrees C for 40 min under continuous stirring using a Polydimethylsiloxane/Divinylbenzene (PDMS-DVB) fiber. Desorption was carried out at 240 degrees C for 4 min. The standard additions method is recommended and quantitation limits ranged from 0.01 to 0.4 ng/g at a signal to noise ratio of 10, depending on the compound. Recoveries obtained for spiked samples were satisfactory for all the compounds. The method was validated according to the Commission Decision 2002/657/EC. Different baby foods were analyzed by the proposed method and none of the samples contained residues above the detection limits.
For more Analytic Laboratory Methods (Complete) data for Trifloxystrobin (20 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area.
Store in a well-ventilated, secure area out of reach of children and domestic animals. Do not eat, drink, smoke, or apply cosmetics; wash thoroughly after handling.

Stability Shelf Life

Stable under recommended storage conditions.
No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/
No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/
No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/

Dates

Last modified: 08-15-2023
1. Arabiat, S., and Khan, M. Sensitivity of Rhizoctonia solani AG-2-2 from sugar beet to fungicides. Plant Dis. 100(12), 2427-2433 (2016).
2. Dev, D., and Narendrappa, T. In vitro evaluation of fungicides against Colletotrichum gloeosporioides (Penz.) Penz and Sacc. causing anthracnose of pomegranate (Punica granatum L.). J. Appl. Nat. Sci. 8(4), 2268-2272 (2017).
3. Junges, C.M., Peltzer, P.M., Lajmanovich, R.C., et al. Toxicity of the fungicide trifloxystrobin on tadpoles and its effect on fish-tadpole interaction. Chemosphere 87(11), 1348-1354 (2012).

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